6-phenyl-7H-purine
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Overview
Description
6-Phenyl-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family Purines are characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring The phenyl group attached to the 6th position of the purine ring distinguishes this compound from other purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-7H-purine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a substituted guanine derivative with a phenyl group. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-phenyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl group or other substituents on the purine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-purine oxides, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying purine metabolism and related pathways.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-phenyl-7H-purine involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By binding to the active site of the enzyme, this compound disrupts its normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of its anticancer activity, where it can interfere with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Thioguanine: Another anticancer agent with a similar mechanism of action.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness: 6-phenyl-7H-purine is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
6505-01-7 |
---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
6-phenyl-7H-purine |
InChI |
InChI=1S/C11H8N4/c1-2-4-8(5-3-1)9-10-11(14-6-12-9)15-7-13-10/h1-7H,(H,12,13,14,15) |
InChI Key |
YTQFOPPEYLNRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
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